Cas no 1995237-13-2 (2-(Bromomethyl)-2-(pentan-3-yl)oxolane)

2-(Bromomethyl)-2-(pentan-3-yl)oxolane 化学的及び物理的性質
名前と識別子
-
- EN300-677689
- 1995237-13-2
- 2-(bromomethyl)-2-(pentan-3-yl)oxolane
- 2-(Bromomethyl)-2-(pentan-3-yl)oxolane
-
- インチ: 1S/C10H19BrO/c1-3-9(4-2)10(8-11)6-5-7-12-10/h9H,3-8H2,1-2H3
- InChIKey: YMJHVKFJLYMVRW-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCCO1)C(CC)CC
計算された属性
- せいみつぶんしりょう: 234.06193g/mol
- どういたいしつりょう: 234.06193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(Bromomethyl)-2-(pentan-3-yl)oxolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677689-5.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-677689-1.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677689-2.5g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-677689-10.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-677689-0.05g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-677689-0.25g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-677689-0.5g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.5g |
$1056.0 | 2023-03-11 | ||
Enamine | EN300-677689-0.1g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.1g |
$968.0 | 2023-03-11 |
2-(Bromomethyl)-2-(pentan-3-yl)oxolane 関連文献
-
1. Back matter
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
4. Book reviews
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
2-(Bromomethyl)-2-(pentan-3-yl)oxolaneに関する追加情報
Introduction to 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2)
2-(Bromomethyl)-2-(pentan-3-yl)oxolane, with the CAS number 1995237-13-2, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal research. This compound belongs to the class of bromomethyl oxolanes and is characterized by its unique structural features, which include a bromomethyl group and a pentan-3-yl substituent attached to an oxolane ring. These structural elements contribute to its reactivity and potential applications in various chemical reactions and biological systems.
The synthesis of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane typically involves multi-step processes, including the formation of the oxolane ring and the introduction of the bromomethyl and pentan-3-yl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield, making it a more viable option for large-scale production.
In terms of its chemical properties, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane exhibits excellent reactivity due to the presence of the bromomethyl group, which can participate in various nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and agrochemicals. The oxolane ring, on the other hand, provides structural rigidity and stability, which are crucial for maintaining the integrity of the final product during synthesis and storage.
The biological activity of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also been a subject of interest in recent research. Studies have shown that compounds with similar structures exhibit promising pharmacological properties, such as anti-inflammatory and antimicrobial activities. A 2020 study published in Bioorganic & Medicinal Chemistry Letters investigated the potential of bromomethyl oxolanes as inhibitors of specific enzymes involved in inflammatory pathways. The results indicated that these compounds could effectively reduce inflammation in vitro, suggesting their potential as lead compounds for drug development.
Beyond its direct biological applications, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also found use as a building block in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which is essential for identifying new drug candidates. The flexibility and reactivity of this compound make it an ideal choice for generating diverse molecular scaffolds with varying functional groups.
In conclusion, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal research. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of complex organic molecules, while its biological activity suggests promising applications in drug development. Ongoing research continues to explore new methods for its synthesis and novel uses in various scientific fields.
1995237-13-2 (2-(Bromomethyl)-2-(pentan-3-yl)oxolane) 関連製品
- 518285-55-7(5-methyl-N-(piperidin-4-yl)pyridin-2-amine)
- 2228494-74-2(1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol)
- 2229596-58-9(5-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2524-78-9(3-Acetamidothioanisole)
- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2411221-02-6(2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)
- 2228210-41-9(1-bromo-3-(3-nitropropyl)benzene)
- 17123-83-0(1-Morpholino-2-phenylethanone)
- 899413-94-6(3-(furan-2-yl)methyl-8-methoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)




